1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine
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Overview
Description
1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine is a chemical compound that belongs to the class of sulfonyl-containing piperidines. This compound is characterized by the presence of a 2-chlorobenzyl group attached to a sulfonyl moiety, which is further connected to a 4-methylpiperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylpiperidine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonyl group. The reaction conditions may vary, but typical conditions involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours .
Chemical Reactions Analysis
1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-[(2-chlorobenzyl)sulfonyl]-4-methylpiperidine can be compared with other sulfonyl-containing piperidines, such as:
1-[(2-bromobenzyl)sulfonyl]-4-methylpiperidine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-[(2-fluorobenzyl)sulfonyl]-4-methylpiperidine: Contains a fluorine atom, which can influence its chemical stability and interaction with biological targets.
1-[(2-methylbenzyl)sulfonyl]-4-methylpiperidine:
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-11-6-8-15(9-7-11)18(16,17)10-12-4-2-3-5-13(12)14/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPXYKMQBKGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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